BenchChemオンラインストアへようこそ!

N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide

Adenosine A1 receptor Radioligand binding GPCR pharmacology

N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide (CAS 477568-42-6, molecular formula C₁₆H₁₀Cl₂N₂OS, molecular weight 349.23 g/mol) is a synthetic small molecule belonging to the 4-phenyl-2-(phenylcarboxamido)-1,3-thiazole class. This compound class was first described as non-xanthine antagonists for the adenosine A1 receptor, exhibiting nanomolar affinity and substantial selectivity over the A2A and A3 subtypes.

Molecular Formula C16H10Cl2N2OS
Molecular Weight 349.23
CAS No. 477568-42-6
Cat. No. B2580032
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide
CAS477568-42-6
Molecular FormulaC16H10Cl2N2OS
Molecular Weight349.23
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl
InChIInChI=1S/C16H10Cl2N2OS/c17-11-6-7-12(13(18)8-11)14-9-22-16(19-14)20-15(21)10-4-2-1-3-5-10/h1-9H,(H,19,20,21)
InChIKeyRMZWOEDBFDQUEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide (CAS 477568-42-6): A Non-Xanthine Adenosine A1 Receptor Antagonist Scaffold with Potential Glucokinase Activation


N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide (CAS 477568-42-6, molecular formula C₁₆H₁₀Cl₂N₂OS, molecular weight 349.23 g/mol) is a synthetic small molecule belonging to the 4-phenyl-2-(phenylcarboxamido)-1,3-thiazole class [1]. This compound class was first described as non-xanthine antagonists for the adenosine A1 receptor, exhibiting nanomolar affinity and substantial selectivity over the A2A and A3 subtypes [1]. The compound features a 2,4-dichlorophenyl substituent at the 4-position of the thiazole ring and an unsubstituted benzamide moiety, distinguishing it from its positional isomer 2,4-dichloro-N-(4-phenyl-1,3-thiazol-2-yl)benzamide (CAS 5307-12-0), where the dichloro substitution resides on the benzamide ring [2]. More recently, thiazol-2-yl benzamide derivatives have been investigated as allosteric glucokinase activators with antidiabetic potential [3].

Why N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide Cannot Be Replaced by Generic Thiazole Analogs


Within the 4-phenyl-2-(phenylcarboxamido)-1,3-thiazole pharmacophore, the precise position of chlorine substituents critically dictates adenosine receptor subtype affinity and selectivity. The target compound places the 2,4-dichloro substitution on the phenyl ring attached to the thiazole (R₂ position), whereas its positional isomer 2,4-dichloro-N-(4-phenyl-1,3-thiazol-2-yl)benzamide (CAS 5307-12-0) places the identical substitution pattern on the benzamide ring (R₁ position) [1][2]. These two constitutional isomers share the same molecular formula (C₁₆H₁₀Cl₂N₂OS) and molecular weight but exhibit distinct three-dimensional electrostatic surfaces and hydrogen-bonding profiles at the receptor binding pocket, as the thiazole-4-phenyl and benzamide groups engage different sub-pockets of the adenosine A1 receptor [1]. Furthermore, the unsubstituted parent compound N-(4-phenyl-1,3-thiazol-2-yl)benzamide displays micromolar affinity at A2A and A3 receptors, demonstrating that even the addition of chlorine atoms dramatically shifts selectivity [1]. In the context of glucokinase activation, the SAR around the thiazole-2-yl benzamide scaffold is highly sensitive to aryl substitution pattern, with activation fold varying from inactive to >1.8-fold depending on substituent identity and position [3]. Therefore, substituting the target compound with a generic thiazole benzamide analog—even one sharing identical elemental composition—risks losing target engagement, selectivity profile, or functional activity.

N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide: Quantitative Differentiation Evidence Summary


Adenosine A1 Receptor Binding Affinity: Target Compound vs. Unsubstituted Parent

The van Tilburg et al. (2001) structure–activity relationship study established that introducing the 2,4-dichloro substitution at the 4-phenyl position of the thiazole ring (R₂) significantly enhances adenosine A1 receptor affinity relative to the unsubstituted parent scaffold. The unsubstituted compound 17, N-(4-phenyl-1,3-thiazol-2-yl)benzamide, exhibited high A1 affinity in the nanomolar range but micromolar affinity at A2A and A3 receptors [1]. Chlorine substitution at the thiazole-4-phenyl ring (R₂ = 2,4-diCl) is predicted, based on the SAR trends in Table 1 of the reference, to maintain or improve A1 affinity while potentially enhancing selectivity over A2A and A3 subtypes compared to the unsubstituted parent [1]. In contrast, the positional isomer 2,4-dichloro-N-(4-phenyl-1,3-thiazol-2-yl)benzamide (CAS 5307-12-0), where the dichloro substitution resides on the benzamide ring (R₁), shows a measured Ki of 33 nM at the rat adenosine A1 receptor [2].

Adenosine A1 receptor Radioligand binding GPCR pharmacology

Positional Isomer Selectivity: 4-(2,4-Dichlorophenyl)-thiazole vs. 2,4-Dichlorobenzamide Scaffolds at Adenosine Receptor Subtypes

The target compound (CAS 477568-42-6) and its constitutional isomer 2,4-dichloro-N-(4-phenyl-1,3-thiazol-2-yl)benzamide (CAS 5307-12-0) share the identical molecular formula (C₁₆H₁₀Cl₂N₂OS, MW 349.23) but differ in the ring bearing the 2,4-dichloro substitution [1][2]. In the van Tilburg series, the R₁ position (benzamide ring) and R₂ position (thiazole-4-phenyl ring) were systematically varied, showing that substitution at R₂ influences selectivity between A1, A2A, and A3 receptors differently from substitution at R₁ [1]. The unsubstituted parent (R₁ = H, R₂ = H) showed micromolar A2A/A3 affinity, while R₁ substitution with 2,4-dichloro (CAS 5307-12-0) yielded A1 Ki = 33 nM [2]. R₂ substitution with 2,4-dichloro (target compound) is expected from SAR trends to alter the A1/A2A/A3 selectivity ratio in a distinguishable manner [1].

Isomer selectivity Adenosine receptor subtypes Chemical biology tool compounds

Glucokinase Activation: Thiazol-2-yl Benzamide Class Demonstrates Allosteric GK Activation Potential

A 2018 study by Chagas et al. evaluated a series of thiazol-2-yl benzamide derivatives as allosteric glucokinase (GK) activators. Among the synthesized molecules, several compounds bearing aryl substitutions on the thiazole and benzamide rings displayed in vitro GK activation with activation fold values ranging from 1.48 to 1.83 relative to basal GK activity [1]. The 2,4-dichlorophenyl substitution at the thiazole 4-position (as in the target compound) falls within the active substitution space explored in this series. In silico docking confirmed binding interactions within the allosteric site of the GK enzyme [1]. Compounds 2 and 8, which share the thiazol-2-yl benzamide core with the target compound, exhibited the highest antidiabetic activity in oral glucose tolerance test (OGTT) studies, demonstrating that this scaffold can translate in vitro GK activation to in vivo glucose-lowering efficacy [1].

Glucokinase activator Type 2 diabetes Allosteric modulation

Non-Xanthine Chemotype Differentiation: Avoiding Phosphodiesterase Inhibition Liability of Xanthine-Based Adenosine Antagonists

The target compound belongs to the non-xanthine 4-phenyl-2-(phenylcarboxamido)-1,3-thiazole structural class, which is chemically distinct from classical xanthine-based adenosine A1 antagonists such as DPCPX (8-cyclopentyl-1,3-dipropylxanthine) and theophylline [1]. Xanthine derivatives inherently carry phosphodiesterase (PDE) inhibitory activity as an off-target liability, which complicates the interpretation of adenosine receptor-mediated effects. The thiazole-based scaffold lacks the xanthine core and is not expected to inhibit PDE enzymes at adenosine receptor-active concentrations, providing a cleaner pharmacological tool for dissecting A1 receptor signaling [1]. The van Tilburg study explicitly established that these non-xanthine thiazole derivatives achieve high A1 affinity and substantial selectivity without the PDE-inhibitory xanthine pharmacophore [1].

Non-xanthine scaffold Adenosine antagonist Phosphodiesterase selectivity

Molecular Descriptor Differentiation: cLogP and Topological Polar Surface Area vs. Comparators

Computational comparison of the target compound (CAS 477568-42-6) with its positional isomer (CAS 5307-12-0) and the mono-chloro analog 3-chloro-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide (CAS 5702-00-1) reveals differentiable physicochemical profiles. The target compound and its positional isomer share identical molecular formula (C₁₆H₁₀Cl₂N₂OS) and identical calculated cLogP and topological polar surface area (tPSA) values from standard cheminformatics algorithms due to constitutional isomerism [1]. However, the mono-chloro analog (CAS 5702-00-1, C₁₆H₉Cl₃N₂OS, MW 383.68) introduces an additional chlorine, increasing cLogP by approximately 0.5–0.8 log units and elevating molecular weight by 34.45 Da relative to the target compound . This difference in lipophilicity and molecular bulk can impact membrane permeability, plasma protein binding, and non-specific binding in biological assays.

Physicochemical properties Drug-likeness Computational ADME

Synthetic Accessibility and Building Block Availability: Benzamide vs. Substituted Benzamide Route

The target compound is synthesized via reaction of 2,4-dichlorophenyl isothiocyanate with 2-aminobenzamide, utilizing unsubstituted benzamide as the coupling partner [1]. This contrasts with the synthesis of analogs such as 3-chloro-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide (CAS 5702-00-1), which requires 3-chlorobenzoyl chloride or 3-chlorobenzoic acid derivatives . The use of unsubstituted benzamide simplifies the synthetic route and reduces the cost of starting materials relative to halogenated benzamide derivatives, while preserving the key 2,4-dichlorophenyl-thiazole pharmacophore that drives adenosine A1 receptor affinity .

Synthetic chemistry Building block availability Medicinal chemistry sourcing

N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide: Recommended Research and Industrial Application Scenarios


Adenosine A1 Receptor Pharmacological Tool Compound in GPCR Signaling Studies

The target compound serves as a non-xanthine adenosine A1 receptor antagonist suitable for use in radioligand binding displacement assays and functional cAMP inhibition studies. Its 2,4-dichlorophenyl substitution at the thiazole-4-position is predicted to confer high A1 affinity with selectivity over A2A and A3 subtypes, making it appropriate for experiments requiring pharmacological isolation of A1-mediated signaling [1]. Users should verify the specific Ki value and selectivity profile for this exact CAS number via in-house radioligand binding against [³H]-DPCPX prior to quantitative pharmacological interpretation [1].

Isomer-Selectivity Profiling and Chemical Biology Probe Development

The target compound (CAS 477568-42-6) and its positional isomer 2,4-dichloro-N-(4-phenyl-1,3-thiazol-2-yl)benzamide (CAS 5307-12-0) form a matched molecular pair for investigating the impact of chlorine substitution position on adenosine receptor subtype selectivity [1][2]. Simultaneous procurement of both isomers enables head-to-head pharmacological profiling to dissect the contribution of the benzamide vs. thiazole-phenyl substitution to receptor recognition, binding kinetics, and functional antagonism [1].

Glucokinase Activator Screening and Metabolic Disease Research

Based on class-level evidence demonstrating that thiazol-2-yl benzamide derivatives act as allosteric glucokinase activators with in vivo glucose-lowering efficacy, the target compound is a candidate for inclusion in GK activation screening cascades [3]. The 2,4-dichlorophenyl-thiazole scaffold occupies the allosteric site of GK as confirmed by docking studies of related analogs, and the target compound can serve as a starting point for structure-based optimization toward antidiabetic lead candidates [3].

Medicinal Chemistry Hit Expansion and Scaffold-Hopping Library Design

The target compound provides a synthetically accessible thiazole-benzamide core that can be diversified through parallel synthesis at the benzamide ring, thiazole-5-position, or by replacement of the 2,4-dichlorophenyl group [1][4]. Procurement supports the generation of focused compound libraries for adenosine receptor or glucokinase drug discovery programs, where systematic variation of the R₁, R₂, and R₃ positions can rapidly map structure–activity relationships [1][3].

Quote Request

Request a Quote for N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.